molecular formula C20H20ClN3O4S2 B2789215 2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897478-17-0

2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2789215
CAS No.: 897478-17-0
M. Wt: 465.97
InChI Key: IQZLPMALJLUKGJ-UHFFFAOYSA-N
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Description

This compound features a central ethanone scaffold linked to a 4-chlorophenylsulfonyl group and a piperazine moiety substituted with a 4-methoxybenzo[d]thiazol-2-yl group. The methoxy substituent may improve solubility and modulate electronic effects. Such compounds are primarily investigated for antiproliferative and anticancer activities, as seen in related derivatives .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-28-16-3-2-4-17-19(16)22-20(29-17)24-11-9-23(10-12-24)18(25)13-30(26,27)15-7-5-14(21)6-8-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLPMALJLUKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the sulfonyl, piperazine, or heterocyclic moieties. Below is a comparative analysis:

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS) Reference
Target Compound R1: 4-Cl-C6H4-SO2; R2: 4-MeO-benzothiazol-2-yl ~550 (estimated) N/A Not reported N/A
2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol R1: 4-Cl-C6H4-SO2; R2: Phenol-benzothiazol 488.0 N/A 1H-NMR (DMSO-d6): δ 8.25 (s, 1H, thiazole H)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) R1: 4-MeO-C6H4-SO2; R2: Phenyl-tetrazole 520.1 131–134 ESI-HRMS: m/z 520.10640 [M+H]+
1-(4-((4-Trifluoromethylphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7o) R1: CF3-C6H4-SO2; R2: 4-NO2-C6H4-tetrazole 558.08 154–156 1H-NMR (CDCl3): δ 8.35 (d, 2H, Ar-H)
5j: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone R1: Benzothiazol-2-yl; R2: Benzothiazol-thiomethyl 507.10 N/A 1H-NMR: δ 7.85 (d, 2H, Ar-H); EI-MS: m/z 507.10

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) exhibit higher melting points (154–177°C) compared to methoxy or benzothiazol derivatives (123–137°C), likely due to enhanced crystallinity and intermolecular interactions .
  • Molecular Weight and Solubility: The target compound’s estimated molecular weight (~550 g/mol) is comparable to derivatives like 7o (558 g/mol), but the 4-methoxy group may improve solubility relative to nitro or trifluoromethyl analogs .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during sulfonylation to prevent side reactions .
  • Solvent Selection : Use anhydrous dichloromethane or DMF to enhance reagent solubility and reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>90%) .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

Basic Research Question

TechniquePurposeKey InsightsReferences
1H/13C NMR Confirm connectivity of piperazine, sulfonyl, and benzothiazole groupsDistinct peaks for methoxy (δ 3.8–4.0 ppm) and sulfonyl (δ 7.5–8.0 ppm) .
HPLC-MS Assess purity and molecular weight[M+H]+ ion at m/z 476.2 confirms molecular formula .
X-ray Crystallography Resolve stereochemistry and bond anglesC-S bond length (~1.76 Å) validates sulfonyl group .

Q. Advanced Application :

  • HSQC/HMBC NMR : Resolve ambiguities in heterocyclic ring substitution patterns by correlating proton and carbon shifts .
  • FT-IR : Confirm sulfonyl (1150–1300 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups .

How can computational modeling predict the biological targets of this compound, and what validation methods are recommended?

Advanced Research Question
Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT2A, dopamine D2) based on the piperazine moiety’s affinity for GPCRs .

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Q. Validation :

  • In Vitro Binding Assays : Compare docking scores with radioligand displacement results (e.g., Ki values) .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Asp3.32 in 5-HT2A) via site-directed mutagenesis .

What strategies address contradictory data in pharmacological assays involving this compound?

Advanced Research Question
Common Contradictions :

  • Varied IC50 Values : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. MAO-A).

Q. Resolution Strategies :

Dose-Response Curves : Perform 8-point dilution series to ensure accurate IC50 calculation .

Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

Structural Analogs : Compare activity of derivatives to identify critical pharmacophores .

What are the key considerations in designing experiments to study the metabolic stability of this compound?

Advanced Research Question
Experimental Design :

In Vitro Models :

  • Hepatic Microsomes : Incubate with NADPH to assess CYP450-mediated degradation (t1/2 calculation) .
  • LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., demethylated or sulfoxide derivatives) .

Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to block oxidative metabolism .

Q. Data Interpretation :

  • High Clearance : If t1/2 < 30 min, consider prodrug strategies or formulation enhancements (e.g., nanoencapsulation) .

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